molecular formula C22H22N2O3S B2532478 (E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2035000-55-4

(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No. B2532478
M. Wt: 394.49
InChI Key: UUNBTNMUVNWKNH-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MSQ and has been synthesized through various methods.

Scientific Research Applications

Synthesis and Biological Activity

  • Caspase-3 Inhibitory Activity : Novel sulfonamide quinoline derivatives were synthesized and identified as potent inhibitors of caspase-3, suggesting their potential utility in therapeutic interventions targeting apoptosis-related diseases (Kravchenko et al., 2005).
  • Antiproliferative Agents : Pyrrolo[3,2,f]quinoline derivatives demonstrated cell growth inhibitory properties against various cancer cell lines, highlighting their potential as antiproliferative agents in cancer therapy (Ferlin et al., 2001).
  • Anti-inflammatory Potential : Sulfonamide and sulfonyl ester derivatives of quinoline were synthesized and evaluated for their anti-inflammatory potential, showing promising activity (Bano et al., 2020).

Antimicrobial and Antifungal Activity

  • Antiplasmodial and Antifungal Activity : Functionalized aminoquinolines were prepared and evaluated for their antiplasmodial and antifungal activities, offering insights into the development of new antimalarial and antifungal agents (Vandekerckhove et al., 2015).

Synthetic Methods

  • One-Pot Synthesis Techniques : Research on the synthesis of quinoline derivatives through one-pot methods offers efficient pathways for creating libraries of biologically active compounds. For example, the water-DMSO-promoted synthesis of dihydropyrrolo[2,3-h]quinolines presents an efficient method for constructing new quinoline-based molecules with potential biological activities (Liao et al., 2019).

Anticancer Applications

  • Quinoline in Cancer Drug Discovery : Quinoline derivatives have been explored for their anticancer activities, demonstrating effectiveness in inhibiting various cancer drug targets. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives with potential as anticancer agents (Solomon & Lee, 2011).

properties

IUPAC Name

8-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17-7-9-18(10-8-17)12-15-28(25,26)24-14-11-20(16-24)27-21-6-2-4-19-5-3-13-23-22(19)21/h2-10,12-13,15,20H,11,14,16H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNBTNMUVNWKNH-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

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